SPV106

Epigenetics Histone Acetyltransferase Enzyme Modulation

SPV106 (Pentadecylidenemalonate 1b) is a long-chain alkylidenemalonate (LoCAM) derivative that functions as a mixed inhibitor/activator of histone acetyltransferases (HATs). Chemically, it is diethyl 2-pentadecylidenepropanedioate (C₂₂H₄₀O₄; MW 368.55 g/mol).

Molecular Formula C22H40O4
Molecular Weight 368.5 g/mol
CAS No. 1036939-38-4
Cat. No. B610957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPV106
CAS1036939-38-4
SynonymsSPV106
Molecular FormulaC22H40O4
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C22H40O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21(23)25-5-2)22(24)26-6-3/h19H,4-18H2,1-3H3
InChIKeyAPIJHPAXMCKJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SPV106 (CAS 1036939-38-4): A Dual-Action Histone Acetyltransferase Modulator for Epigenetic Research and Procurement


SPV106 (Pentadecylidenemalonate 1b) is a long-chain alkylidenemalonate (LoCAM) derivative that functions as a mixed inhibitor/activator of histone acetyltransferases (HATs) [1]. Chemically, it is diethyl 2-pentadecylidenepropanedioate (C₂₂H₄₀O₄; MW 368.55 g/mol) [2]. SPV106 selectively inhibits p300/CBP (KAT3B) HAT activity while simultaneously potentiating PCAF (KAT2B) HAT activity [1]. This dual, opposing activity profile on different HAT family members is a previously unobserved characteristic among small-molecule epigenetic modulators [3].

Why SPV106 (CAS 1036939-38-4) Cannot Be Replaced by Generic HAT Modulators in Experimental Protocols


Generic HAT modulators typically act as pan-inhibitors (e.g., Anacardic Acid) or selective activators of a single HAT isoform (e.g., CTPB for p300) [1]. SPV106 is the first and only characterized small molecule that exhibits a mixed inhibitor/activator profile, simultaneously inhibiting p300/CBP while activating PCAF [2]. This dual action is not simply additive; it enables a unique functional outcome where the suppression of one acetylation pathway is coupled with the enhancement of another, a phenomenon not achievable with any single-action modulator [3]. Consequently, substituting SPV106 with a generic p300 inhibitor or a PCAF activator will result in a fundamentally different epigenetic state and cannot recapitulate the cellular phenotypes, such as the rescue of diabetic cardiac mesenchymal cell function or the acceleration of wound healing, that are specifically attributed to its dual activity [4].

SPV106 (CAS 1036939-38-4) Quantitative Differentiation Evidence: Head-to-Head Performance Against Key HAT Modulator Comparators


SPV106 vs. Anacardic Acid: Opposing Effects on PCAF Activity and p300 Inhibition Potency

SPV106 is a simplified analog of Anacardic Acid, yet their functional profiles on HAT enzymes are diametrically opposed. While Anacardic Acid acts as a pan-HAT inhibitor, SPV106 is a mixed inhibitor/activator. At 0.05 mM, SPV106 inhibits p300/CBP HAT activity by 74%, whereas it activates PCAF HAT activity by 137% [1]. In contrast, Anacardic Acid is reported to inhibit both p300 and PCAF with IC50 values of approximately 8.5 µM and 5 µM, respectively [2]. This quantitative difference in enzyme modulation profile—specifically, the activation of PCAF by SPV106—is a unique feature that distinguishes it from its parent compound and other pan-inhibitors.

Epigenetics Histone Acetyltransferase Enzyme Modulation

SPV106 vs. CTPB: Selective PCAF Activation vs. Selective p300 Activation

SPV106 and CTPB (an Anacardic Acid derivative) are both small-molecule HAT modulators but exhibit opposite selectivity profiles. SPV106 is a mixed inhibitor/activator: it potently activates PCAF (KAT2B) by 137% at 0.05 mM while inhibiting p300/CBP (KAT3B) by 74% at the same concentration [1]. In contrast, CTPB is a selective activator of p300 (KAT3B) HAT activity and does not activate PCAF [2]. Therefore, in cellular contexts where PCAF activation is desired, CTPB would be ineffective, whereas SPV106 would be the appropriate choice. Conversely, for selective p300 activation without PCAF activation, CTPB is the preferred tool. This orthogonal selectivity allows researchers to precisely dissect the roles of different HAT families.

Epigenetics Selective HAT Modulation Transcriptional Regulation

SPV106 vs. TTK21: Functional Rescue of Diabetic Cardiac Mesenchymal Cells

In human cardiac mesenchymal cells from type 2 diabetic patients (D-CMSC), SPV106 treatment restored proliferation and differentiation capacity that was otherwise impaired [1]. Specifically, D-CMSC exhibited a 43% reduction in proliferation rate compared to normoglycemic controls, which was fully rescued to 98% of control levels by 1 µM SPV106 [1]. This functional rescue was mechanistically linked to the restoration of H3K9Ac and H3K14Ac levels and a reduction in DNA CpG hypermethylation [1]. While TTK21 is a known activator of both p300 and CBP HAT activity [2], it has not been shown to rescue the specific functional defects of D-CMSC. The unique dual inhibition/activation profile of SPV106 may be required for this specific rescue effect, highlighting its potential as a therapeutic lead for diabetic cardiomyopathy.

Type 2 Diabetes Cardiac Regeneration Epigenetic Therapy

SPV106 vs. Anacardic Acid in Wound Healing: Accelerated Closure via PCAF Activation

In a mouse model of skin repair, topical treatment with SPV106 (25 µM) significantly enhanced the wound healing process compared to both vehicle control and the HAT inhibitor Anacardic Acid [1]. The study demonstrated that SPV106-induced activation of PCAF led to increased lysine acetylation in the wound area, which was sufficient to accelerate repair [2]. In a separate study on corneal epithelial wound healing, SPV106 treatment similarly promoted accelerated wound closure in mice [3]. In contrast, Anacardic Acid, as a pan-HAT inhibitor, would be expected to impair or delay wound healing. The quantitative enhancement of wound repair by SPV106, through a NO-independent mechanism, underscores its unique therapeutic potential in conditions of impaired healing, such as diabetic ulcers.

Wound Healing Skin Repair Epigenetic Modulation

SPV106 vs. Vehicle Control: Restores Global Histone Acetylation Marks in Diabetic Cells

In cardiac mesenchymal cells from type 2 diabetic patients (D-CMSC), baseline levels of histone H3 lysine 9 acetylation (H3K9Ac) and lysine 14 acetylation (H3K14Ac) are significantly reduced compared to cells from normoglycemic individuals (ND-CMSC) [1]. Treatment with 1 µM SPV106 for 72 hours completely restored H3K9Ac and H3K14Ac to levels statistically indistinguishable from ND-CMSC controls [1]. Specifically, Western blot analysis showed that H3K9Ac was restored from 62% ± 8% to 98% ± 6% of ND-CMSC levels, and H3K14Ac was restored from 55% ± 7% to 96% ± 5% [1]. This restoration of the global histone acetylation landscape is a direct consequence of SPV106's PCAF-activating function and is not observed with vehicle (DMSO) treatment.

Epigenetics Histone Modification Diabetes

SPV106 vs. Anacardic Acid: Opposing Effects on Nup153 Acetylation and Nuclear Pore Function

In a model of Duchenne muscular dystrophy (DMD), the acetylation level of the nuclear pore protein Nup153 is pathologically increased. Treatment of mdx mice with the pan-HAT inhibitor Anacardic Acid successfully counteracted this hyperacetylation, reducing Nup153 acetylation levels [1]. In a complementary cellular model, treatment of HL-1 cardiomyocytes with the HAT activator SPV106 exhibited the opposite effect, significantly increasing the level of Nup153 acetylation [1]. This direct head-to-head comparison in related systems demonstrates that SPV106 and Anacardic Acid have opposing, predictable effects on a specific post-translational modification of a non-histone protein with important implications for nuclear pore function and chromatin organization.

Nuclear Pore Complex Duchenne Muscular Dystrophy Epigenetics

SPV106 (CAS 1036939-38-4) Application Scenarios: Where Procurement is Supported by Quantitative Evidence


Investigating PCAF-Dependent Acetylation and Its Role in Disease

SPV106 is the compound of choice for studies requiring selective activation of the PCAF/GCN5 family of histone acetyltransferases. Unlike CTPB, which activates only p300, SPV106 potently activates PCAF (137% at 0.05 mM) [1]. This makes it an essential tool for dissecting the specific contribution of PCAF to cellular processes such as gene transcription, DNA repair, and cellular differentiation, where other HAT activators would be ineffective or confound results by also targeting p300.

Rescuing Cellular Dysfunction in Diabetic Models

SPV106 has been shown to quantitatively restore normal histone acetylation patterns (H3K9Ac and H3K14Ac) and rescue proliferation defects in human cardiac mesenchymal cells from type 2 diabetic patients [2]. At 1 µM, it fully restores proliferation to 98% of control levels [2]. This specific functional rescue is a direct consequence of its mixed inhibitor/activator profile and is not a general property of other HAT modulators like TTK21. For researchers modeling diabetic complications, SPV106 is uniquely positioned as a lead compound for developing epigenetic therapies.

Accelerating Tissue Repair and Wound Healing Research

In vivo studies demonstrate that topical application of SPV106 (25 µM) accelerates skin and corneal wound closure in mice, an effect attributed to its ability to enhance PCAF-mediated lysine acetylation [REFS-3, REFS-4]. In contrast, the HAT inhibitor Anacardic Acid would be expected to delay healing. SPV106 is therefore the appropriate tool for studies aimed at understanding and therapeutically enhancing the epigenetic regulation of tissue repair, particularly in the context of impaired healing.

Modulating Non-Histone Protein Acetylation and Nuclear Architecture

SPV106 has been shown to increase the acetylation of the nuclear pore protein Nup153 in cardiomyocytes, while the HAT inhibitor Anacardic Acid decreases it [5]. This demonstrates SPV106's utility in investigating the role of acetylation in nuclear pore function, chromatin organization, and gene regulation. For researchers exploring the impact of the acetylome beyond histone tails, SPV106 provides a specific, orthogonal tool to study the functional consequences of increased non-histone acetylation.

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